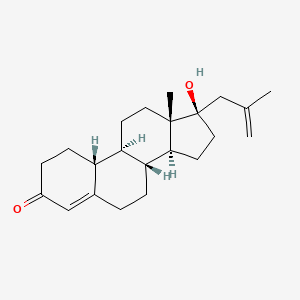
Methallyl-19-nortestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methallyl-19-nortestosterone is a synthetic androgenic-anabolic steroid derived from 19-nortestosterone. It is known for its potent androgenic properties and has been studied for various applications, including male contraception and hormone replacement therapy.
Preparation Methods
Methallyl-19-nortestosterone can be synthesized through several routes. One common method involves the conversion of 19-nortestosterone into its methallyl derivative. This process typically includes steps such as oxidation, reduction, and substitution reactions. Industrial production methods often involve large-scale chemical synthesis using advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
Methallyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can produce alcohol derivatives from the ketone or aldehyde forms.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include this compound derivatives with varying functional groups .
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is investigated for its effects on cellular processes and hormone regulation.
Medicine: Methallyl-19-nortestosterone is explored as a potential male contraceptive and for hormone replacement therapy in men with low testosterone levels
Mechanism of Action
Methallyl-19-nortestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include muscle tissue, where it promotes protein synthesis and muscle growth, and the hypothalamus-pituitary axis, where it regulates hormone secretion .
Comparison with Similar Compounds
Methallyl-19-nortestosterone is similar to other 19-nortestosterone derivatives, such as:
Nandrolone: Known for its anabolic properties and used in the treatment of anemia and osteoporosis.
Oxandrolone: A synthetic anabolic steroid with a favorable anabolic-to-androgenic ratio, used for weight gain and muscle wasting conditions.
Desogestrel: A progestin used in hormonal contraceptives.
Compared to these compounds, this compound is unique due to its specific methallyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
2529-46-6 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-17-(2-methylprop-2-enyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(2)13-22(24)11-9-20-19-6-4-15-12-16(23)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20,24H,1,4-11,13H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 |
InChI Key |
CKWGCYIEXSUBCE-REGVOWLASA-N |
Isomeric SMILES |
CC(=C)C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CC(=C)CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


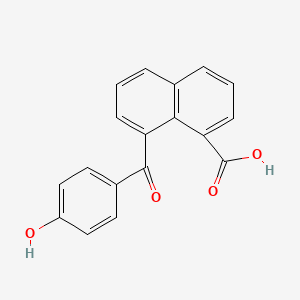
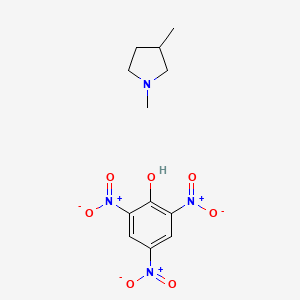
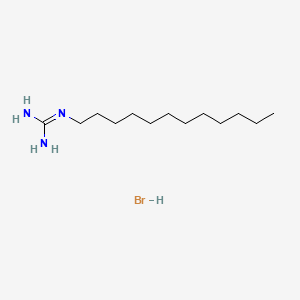
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)



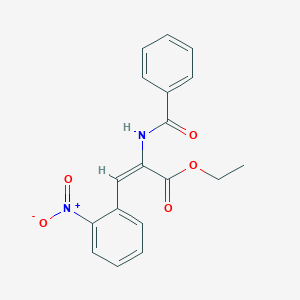


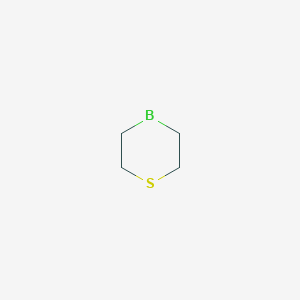
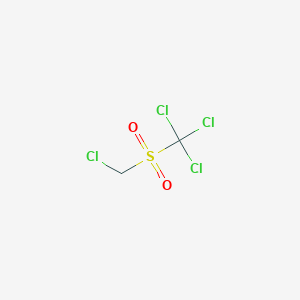

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
